(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse applications in medicinal chemistry, particularly in the treatment of diabetes and other metabolic disorders. The unique structure of this compound, featuring a thiazolidine-2,4-dione core, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-chlorobenzyl)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved through the reaction of a suitable amine with a carbonyl compound in the presence of a sulfur source.
Introduction of the Benzylidene Group: This step involves the condensation of the thiazolidine-2,4-dione core with an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorobenzyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis.
Biology: Studying its effects on cellular processes and metabolic pathways.
Medicine: Investigating its potential as a therapeutic agent for metabolic disorders, cancer, and other diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5Z)-3-(4-chlorobenzyl)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins involved in metabolic processes.
Pathways: Modulation of signaling pathways related to glucose metabolism, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used in the treatment of diabetes.
Pioglitazone: A thiazolidinedione with similar applications in metabolic disorders.
Uniqueness
(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, such as the presence of chlorobenzyl and ethoxybenzylidene groups, which may confer distinct biological activities and chemical properties compared to other thiazolidinediones.
Properties
Molecular Formula |
C26H21Cl2NO4S |
---|---|
Molecular Weight |
514.4 g/mol |
IUPAC Name |
(5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C26H21Cl2NO4S/c1-2-32-23-13-19(7-12-22(23)33-16-18-5-10-21(28)11-6-18)14-24-25(30)29(26(31)34-24)15-17-3-8-20(27)9-4-17/h3-14H,2,15-16H2,1H3/b24-14- |
InChI Key |
BSGVNRCTCATILT-OYKKKHCWSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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